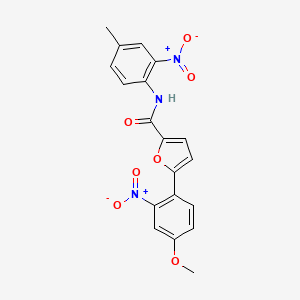

5-(4-methoxy-2-nitrophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide

説明

5-(4-Methoxy-2-nitrophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide is a diarylamide derivative featuring a furan-2-carboxamide core substituted with two nitrophenyl groups. The compound’s structure includes a 4-methoxy-2-nitrophenyl group at the 5-position of the furan ring and a 4-methyl-2-nitrophenyl group attached via the amide nitrogen. This dual nitro-substitution pattern distinguishes it from simpler analogs and may confer unique physicochemical and biological properties.

特性

IUPAC Name |

5-(4-methoxy-2-nitrophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O7/c1-11-3-6-14(16(9-11)22(26)27)20-19(23)18-8-7-17(29-18)13-5-4-12(28-2)10-15(13)21(24)25/h3-10H,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDBUPXMVYZEHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(4-methoxy-2-nitrophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of 5-(4-methoxy-2-nitrophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. The initial step includes the nitration of 4-methoxyaniline to produce 4-methoxy-2-nitroaniline, followed by coupling reactions to introduce the furan moiety. The final product is obtained through amide formation under controlled conditions.

Chemical Structure

The chemical structure can be represented as follows:

Table 1 summarizes the key structural features:

| Feature | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₄O₅ |

| Molecular Weight | 314.29 g/mol |

| Functional Groups | Nitro, Methoxy, Amide |

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of nitrophenyl compounds exhibit significant antimicrobial activity. For instance, analogs similar to 5-(4-methoxy-2-nitrophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range between 3.12 μg/mL and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, respectively .

Antitumor Properties

In vitro studies have shown that this compound can suppress the growth of various cancer cell lines, including A549 lung cancer cells. Its mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis .

The mechanism by which 5-(4-methoxy-2-nitrophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide exerts its biological effects is believed to be multifaceted:

- Reduction of Nitro Groups : The nitro groups can be reduced to amino groups, which may enhance the compound's reactivity with biological targets.

- Interaction with Enzymes : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses.

- Induction of Oxidative Stress : Some studies suggest that nitro-containing compounds can induce oxidative stress in cells, contributing to their cytotoxic effects against tumor cells .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

- Antimicrobial Study : A study evaluating various nitrophenyl derivatives found that compounds similar to the target molecule exhibited promising antibacterial properties against resistant strains of bacteria .

- Cancer Research : In a recent investigation into the anticancer potential of furan derivatives, it was found that modifications at the nitrophenyl position significantly increased cytotoxicity against A549 cells, suggesting a structure-activity relationship critical for drug development .

- Pharmacological Evaluation : In vivo studies are necessary to further elucidate the pharmacokinetics and pharmacodynamics of this compound, assessing its efficacy and safety profile in animal models.

科学的研究の応用

Research has shown that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial research.

Anticancer Activity

-

Mechanism of Action :

- Induces apoptosis in cancer cells by activating mitochondrial pathways.

- Causes cell cycle arrest, particularly at the S-phase, inhibiting cancer cell proliferation.

-

Targeted Cancer Types :

- Effective against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer).

-

Case Studies :

- A study demonstrated that treatment with this compound resulted in a marked decrease in cell viability in HepG2 cells, with IC50 values indicating potent activity.

Antimicrobial Activity

-

Spectrum of Activity :

- Exhibits antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Potential antifungal properties have also been noted.

-

Mechanism of Action :

- Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Applications in Research

This compound serves as a valuable tool in various research applications:

-

Drug Development :

- Potential lead compound for designing new anticancer or antimicrobial agents.

-

Biochemical Studies :

- Used to elucidate mechanisms of action related to apoptosis and cell cycle regulation in cancer cells.

-

Pharmacological Investigations :

- Assessed for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

類似化合物との比較

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural similarities with several classes of nitro-substituted furan carboxamides (Table 1):

Key Observations:

- Conformational Flexibility : In N-(2-Nitrophenyl)furan-2-carboxamide , the nitro group forms intramolecular hydrogen bonds (N–H⋯O), enforcing planarity in the amide moiety. The target compound’s 4-substituents may disrupt such interactions, altering molecular conformation .

Physicochemical Properties

Comparative data for select analogs:

Trends:

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。